molecular formula C9H8Cl2O2 B177109 3-(3,4-Dichlorophenyl)propanoic acid CAS No. 25173-68-6

3-(3,4-Dichlorophenyl)propanoic acid

Cat. No. B177109
CAS RN: 25173-68-6
M. Wt: 219.06 g/mol
InChI Key: NHYJRLYFKZYPMO-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8Cl2O2 . It is also known by other names such as 3-(3,4-Dichlorophenyl)propionic acid, Benzenepropanoic acid, 3,4-dichloro-, and MFCD00016551 . The compound has a molecular weight of 219.06 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H8Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) . The compound forms inversion dimers due to pairs of intermolecular O—H…O hydrogen bonds from the carboxyl groups .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 219.06 g/mol and a computed XLogP3-AA value of 2.9 . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis and Structural Characterization

3-(3,4-Dichlorophenyl)propanoic acid has been utilized in the synthesis of various chemical compounds. For example, Yan Shuang-hu (2014) demonstrated its use in synthesizing (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, involving condensation, chlorination, and esterification reactions. This process included recrystallization and structure confirmation through IR, 1H NMR, and X-ray diffraction analysis (Yan Shuang-hu, 2014).

Derivative Synthesis for Improved Stability

Lei Chen et al. (2016) synthesized 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid as a derivative of danshensu, aiming to enhance its chemical stability and liposolubility. This derivative was hydrolyzable to release the bioactive danshensu, indicating its potential utility in pharmaceutical applications. The study also included crystal structure and stereochemistry analyses (Lei Chen et al., 2016).

Advanced Oxidation Processes in Wastewater Treatment

In a study by Yunfu. Sun & J. Pignatello (1993), this compound was investigated in the context of mineralizing 2,4-D by Fe3+-catalyzed hydrogen peroxide in wastewater treatment. This study identified various transient products and explored the feasibility of such advanced oxidation processes for wastewater treatment (Yunfu. Sun & J. Pignatello, 1993).

Photochemical Behavior Studies

L. Meunier, Emmanuelle Gauvin, & P. Boule (2002) examined the photochemical behavior of dichlorprop, a compound related to this compound, in aqueous solutions. Their findings highlighted the complexity of photochemical reactions and the formation of various photoproducts, contributing to the understanding of environmental degradation processes of such compounds (L. Meunier et al., 2002).

Exploration in Organic Synthesis

G. Zheng, D. Ye, & Wenzhi Ji (1994) synthesized 3-(Triphenylgermyl)propanoic acid through several reaction steps from germanium tetrachloride. Their study highlights the unique reactivity and properties of the β-carboxylic functional group in such compounds, expanding the scope of organic synthesis (G. Zheng et al., 1994).

Safety and Hazards

The compound is associated with certain hazards. It is recommended to wear personal protective equipment/face protection when handling it . Avoid getting it in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation .

properties

IUPAC Name

3-(3,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYJRLYFKZYPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179841
Record name 3-(3,4-Dichlorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25173-68-6
Record name 3-(3,4-Dichlorophenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dichlorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dichlorophenyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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